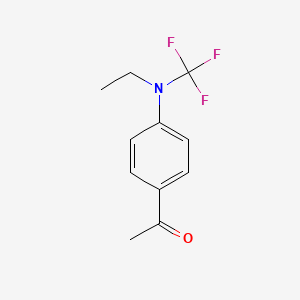
1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound with a complex structure that includes an ethanone group attached to a phenyl ring substituted with an ethyl(trifluoromethyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-(Ethyl(trifluoromethyl)amino)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used in the presence of catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse range of derivatives.
科学研究应用
1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone: Similar structure with an amino group instead of an ethyl(trifluoromethyl)amino group.
1-(3-(Trifluoromethyl)phenyl)ethanone: Lacks the ethylamino substitution, making it less complex.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Contains a chlorophenoxy group, adding different chemical properties.
Uniqueness
1-(4-(Ethyl(trifluoromethyl)amino)phenyl)ethanone is unique due to the presence of the ethyl(trifluoromethyl)amino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
1-[4-[ethyl(trifluoromethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C11H12F3NO/c1-3-15(11(12,13)14)10-6-4-9(5-7-10)8(2)16/h4-7H,3H2,1-2H3 |
InChI 键 |
QJHFWBAGCPKANL-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=C(C=C1)C(=O)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13959896.png)


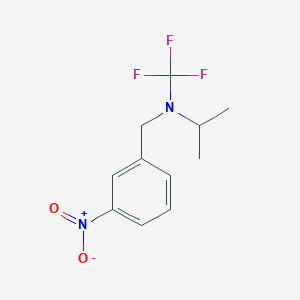
![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
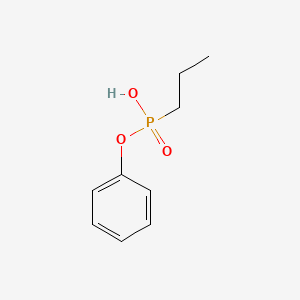




![1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-](/img/structure/B13959961.png)
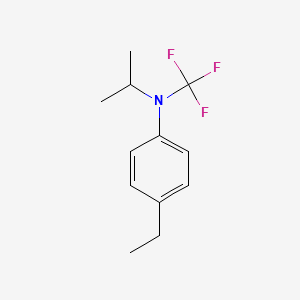
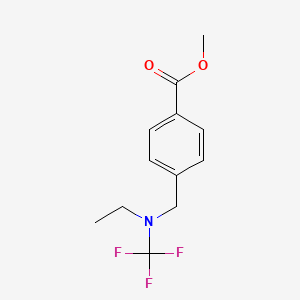
![2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol](/img/structure/B13959973.png)
